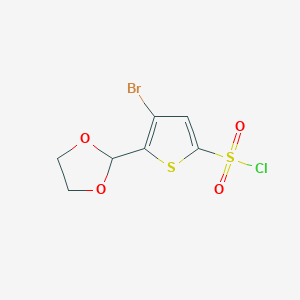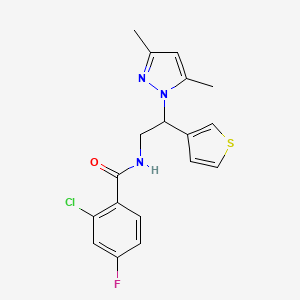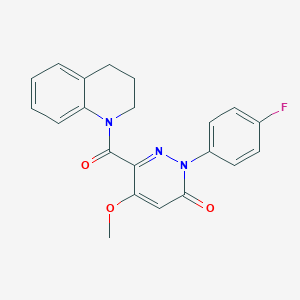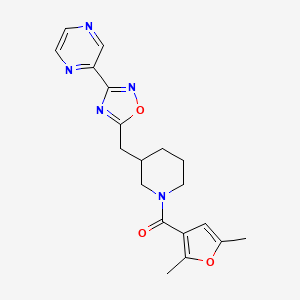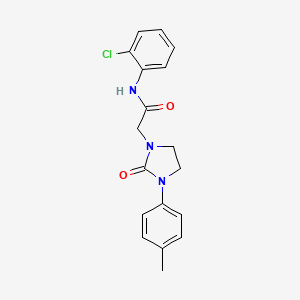
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide, also known as CIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIQ is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.85 g/mol. In
科学的研究の応用
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been found to exhibit potent anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. This compound has been found to enhance the binding of GABA to its receptors, resulting in increased inhibitory activity and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, sedative, and antitumor activities. In animal studies, this compound has been shown to reduce the frequency and severity of seizures and to alleviate pain. This compound has also been found to reduce anxiety and induce sedation in animal models. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide, including the development of new drugs for the treatment of epilepsy, chronic pain, anxiety, and sleep disorders. Further research is also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the potential use of this compound as an anticancer agent warrants further investigation, including the development of novel drug delivery systems to enhance its efficacy and reduce its toxicity.
合成法
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloroaniline with p-tolualdehyde to form 2-(2-chlorophenyl)imidazolidin-1-one. This intermediate is then reacted with chloroacetyl chloride to yield this compound. The purity of this compound can be further enhanced through recrystallization using an appropriate solvent.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-13-6-8-14(9-7-13)22-11-10-21(18(22)24)12-17(23)20-16-5-3-2-4-15(16)19/h2-9H,10-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQASACMNSOWPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)
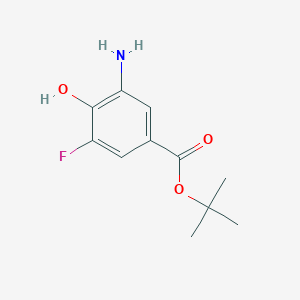
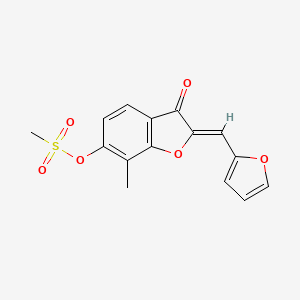
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2454118.png)
